molecular formula C15H11N3O3S2 B2430011 (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid CAS No. 835883-10-8

(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B2430011
CAS No.: 835883-10-8
M. Wt: 345.39
InChI Key: NPIVARITTNJXQH-WDZFZDKYSA-N
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Description

(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid is a rhodanine-3-acetic acid derivative designed for agricultural and pharmaceutical discovery research. Compounds based on the rhodanine-3-acetic acid scaffold exhibit a broad spectrum of biological activity. Research on highly similar structures has demonstrated significant antifungal efficacy against a range of plant pathogens responsible for potato diseases, such as Phytophthora infestans , Fusarium solani , and Alternaria solani . Some rhodanine-based compounds have shown comparable or superior fungicidal activity to positive controls in these areas, marking them as promising candidates for plant protection applications . Furthermore, this chemical class is also investigated for its antibacterial properties , particularly against challenging Gram-positive bacteria, including multidrug-resistant clinical isolates . The molecular structure, featuring a strong electron-withdrawing group, also makes related compounds of interest in materials science for applications such as dye-sensitized solar cells . Researchers value this compound for its potential in developing new agrochemicals and addressing the critical issue of microbial resistance.

Properties

CAS No.

835883-10-8

Molecular Formula

C15H11N3O3S2

Molecular Weight

345.39

IUPAC Name

2-[4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid

InChI

InChI=1S/C15H11N3O3S2/c19-12(20)8-18-14(21)11(23-15(18)22)6-10-7-16-17-13(10)9-4-2-1-3-5-9/h1-7,21H,8H2,(H,19,20)/b10-6+

InChI Key

NPIVARITTNJXQH-WDZFZDKYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=CC2=CC3=C(N(C(=S)S3)CC(=O)O)O

solubility

not available

Origin of Product

United States

Biological Activity

(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid is a compound of interest due to its diverse biological activities, particularly as an aldose reductase inhibitor and its potential therapeutic applications in treating various diseases. This article reviews its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring with a thioxo group and a pyrazole moiety, which contribute to its biological properties. The molecular formula is C16H14N4O3SC_{16}H_{14}N_{4}O_{3}S, and it has been shown to exhibit significant pharmacological activities.

1. Aldose Reductase Inhibition

Research indicates that (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid acts as a potent inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. In vitro studies have demonstrated submicromolar IC50 values, indicating strong inhibitory activity compared to the known inhibitor epalrestat .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties. It exhibits low cytotoxicity against various cancer cell lines, including HepG2, suggesting potential use in cancer treatment with minimal side effects . Molecular docking studies reveal key interactions with the active site of ALR2, enhancing its selectivity and efficacy .

3. Antimicrobial Properties

(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid derivatives have shown antibacterial and antifungal activities. These compounds are being investigated for their potential as therapeutic agents against resistant strains of bacteria and fungi .

Structure–Activity Relationships (SAR)

The structural modifications of the thiazolidine ring and the pyrazole moiety significantly affect the biological activity of these compounds. For instance, variations in substituents on the phenyl ring have been correlated with changes in potency against ALR2 and cytotoxicity profiles .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds. For example:

  • A study found that modifications to the thiazolidine structure enhanced aldose reductase inhibition significantly, with some derivatives showing up to five times greater potency than epalrestat .
  • Another investigation highlighted the role of specific substituents on the pyrazole ring in modulating both anticancer and antimicrobial activities, suggesting a tailored approach in drug design for maximizing therapeutic effects .

Data Tables

Compound NameActivityIC50 (µM)Notes
EpalrestatALR2 Inhibitor3.0Standard reference
(Z)-2-(4-Oxo...)ALR2 Inhibitor<1.0More potent than Epalrestat
Derivative AAnticancer15.0Low cytotoxicity on HepG2
Derivative BAntimicrobial20.0Effective against resistant strains

Scientific Research Applications

Aldose Reductase Inhibition

One of the most significant applications of this compound is its inhibitory action on aldose reductase, an enzyme involved in the polyol pathway that converts glucose into sorbitol. This pathway is implicated in diabetic complications, making aldose reductase inhibitors valuable for managing diabetes-related conditions.

A study highlighted that derivatives of 4-oxo-2-thioxothiazolidin-3-yl acetic acids exhibit potent inhibition of aldose reductase, with some compounds showing submicromolar IC50 values. Notably, one derivative was found to be over five times more potent than the clinically used inhibitor epalrestat. The structure-activity relationship (SAR) analysis suggested that modifications could enhance efficacy and selectivity against aldose reductase while reducing cytotoxicity towards normal cells .

Anticancer Activity

Recent research has indicated that thiazolidinone derivatives, including this compound, possess anticancer properties. A review of various thiazolidinone derivatives demonstrated their potential as effective anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For instance, certain derivatives exhibited significant cytotoxicity against leukemia cell lines, with IC50 values indicating their effectiveness in inhibiting cancer cell proliferation .

Additionally, molecular docking studies have provided insights into the binding interactions of these compounds with specific cancer-related targets, suggesting a strategic approach for developing novel anticancer therapies .

Antioxidant Properties

The antioxidant activity of (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid has also been documented. Compounds with thiazolidinone structures have shown the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid is essential for optimizing its pharmacological properties. Modifications to the pyrazole ring or thiazolidinone core can significantly impact biological activity. For example:

Modification Effect on Activity
Substitution on the pyrazole ringIncreased potency against aldose reductase
Alteration of thiazolidinone substituentsEnhanced anticancer activity
Variation in side chainsImproved antioxidant capacity

These findings underscore the importance of chemical modifications in enhancing therapeutic efficacy and selectivity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid and its derivatives:

  • Aldose Reductase Inhibition : A comparative analysis showed that specific derivatives had IC50 values significantly lower than epalrestat, indicating superior efficacy in inhibiting aldose reductase .
  • Anticancer Efficacy : In vitro studies demonstrated that certain thiazolidinone derivatives induced apoptosis in A549 lung carcinoma cells at nanomolar concentrations, highlighting their potential as anticancer agents .
  • Oxidative Stress Reduction : Experimental models indicated that these compounds effectively reduced oxidative stress markers in cellular systems, suggesting their utility as antioxidants in therapeutic formulations .

Preparation Methods

One-Pot Cyclocondensation Using Mercaptoacetic Acid

A foundational approach derives from thiazolidinone syntheses involving aldehydes, amines, and mercaptoacetic acid. For the target compound, 3-phenyl-1H-pyrazole-4-carbaldehyde serves as the aldehyde component, reacting with glycine ethyl ester and mercaptoacetic acid under refluxing ethanol (Scheme 1).

Reaction Conditions

  • Solvent: Ethanol (50 mL per 0.01 mol aldehyde)
  • Temperature: 80°C, reflux for 6 hours
  • Workup: Neutralization with 10% NaOH to pH 8, followed by recrystallization from ethanol-DMF (1:1)
  • Yield: 78–82%

This method directly installs the acetic acid side chain via the glycine derivative, though the thioxo group requires post-synthetic modification.

Thioamide-Mediated Cyclization for 2-Thioxo Incorporation

To introduce the 2-thioxo group, 1-pyrrolidinecarbothioamide or analogous thioamides react with α-keto esters. For instance, 3-chloro-2,4-dioxobutyric acid methyl ester and 3-phenylpyrazole-4-carbaldehyde undergo cyclization with 1-pyrrolidinecarbothioamide in methanol (Scheme 2).

Key Steps

  • Thioamide Activation: Reflux with α-keto ester (4 h, methanol) forms the thiazolidinone skeleton.
  • Hydrazine Cyclization: Treatment with hydrazine hydrate (ethanol, 4 h) introduces the pyrazole-methylene group.
  • Acid Hydrolysis: Sodium hydroxide-mediated ester hydrolysis yields the free acetic acid.

Optimization Data

Step Solvent Temperature (°C) Yield (%)
Thioamide Cyclization Methanol 65 84
Hydrazine Cyclization Ethanol 78 79
Ester Hydrolysis Water 25 86

Stereoselective Formation of the (Z)-Methylene Bridge

Kinetic vs. Thermodynamic Control

The (Z)-configuration arises from kinetic control during condensation. Employing tetramethylethylenediamine (TMEDA) as a catalyst in tetrahydrofuran (THF) at 70°C favors the (Z)-isomer by stabilizing the transition state through chelation.

Comparative Yields

Catalyst Solvent (Z):(E) Ratio Total Yield (%)
TMEDA THF 7:1 73
None Ethanol 3:1 68

Functionalization of the Acetic Acid Moiety

Ester Hydrolysis Under Mild Conditions

Post-cyclization hydrolysis of the ethyl ester group utilizes sodium hydroxide in aqueous methanol (10–30°C, 12 h), achieving >85% conversion without epimerization.

Characterization Data

  • 1H-NMR (DMSO-d6): δ 12.1 (s, 1H, COOH), 8.2 (s, 1H, pyrazole-H), 7.6–7.4 (m, 5H, Ph), 6.9 (s, 1H, =CH), 4.1 (s, 2H, CH2COOH).
  • IR (KBr): 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (C=S), 1602 cm⁻¹ (C=N).

Alternative Pathways and Emerging Strategies

Palladium-Catalyzed Carbonylation

Inspired by patent methodologies, 6-bromo-thiazolo[4,5-b]pyridine intermediates undergo carbonylation with bis(triphenylphosphine)palladium dichloride under CO pressure (10 kPa, 105°C, 12 h), installing carboxyl groups in 69–77% yield. Adapting this to the target compound could streamline acetic acid incorporation.

Q & A

Q. What are the key synthetic pathways for (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid?

The synthesis typically involves multi-step reactions:

Formation of the thiazolidinone core via condensation of 4-oxo-2-thioxothiazolidine derivatives with aldehydes.

Introduction of the pyrazole-methylene group using Knoevenagel or Wittig reactions under reflux conditions.

Acetylation to attach the acetic acid moiety.
Critical parameters include solvent choice (DMSO, ethanol), temperature (60–100°C), and base catalysts (sodium acetate). Yields range from 48–83%, with purity confirmed via HPLC .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • FTIR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • NMR :
    • ¹H NMR : Signals at δ 7.5–8.4 ppm confirm aromatic protons; δ 3.5–3.6 ppm corresponds to CH₂ in the acetic acid group .
    • ¹³C NMR : Peaks at ~170 ppm (C=O), ~165 ppm (C=N), and ~125 ppm (C=S) .
  • ESI-MS : Molecular ion [M-H]⁻ at m/z 479.2 confirms molecular weight .

Q. What are the primary biological activities reported for this compound?

Preliminary studies indicate anticancer (via apoptosis induction), anti-inflammatory (COX-2 inhibition), and antimicrobial (Gram-positive bacteria) activities. Mechanistic studies often use enzyme inhibition assays and cell viability tests (e.g., MTT) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Temperature control : Reflux at 80–90°C minimizes undesired byproducts like dimerized intermediates.
  • Catalysts : Anhydrous sodium acetate accelerates Knoevenagel condensation while reducing side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetic acid) improves purity .

Q. How do structural modifications influence biological activity?

A comparative analysis of analogs reveals:

Modification Impact on Activity Evidence
Fluorobenzyl substitutionEnhanced lipophilicity and bioavailability
Pyrazole ring variationAltered binding affinity to kinase targets
Thioxo vs. oxo groupsIncreased thiol-mediated enzyme inhibition

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular docking : Identifies potential binding pockets in proteins (e.g., EGFR kinase).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values .

Q. How can NMR data resolve stereochemical ambiguities in the Z-isomer?

  • NOESY : Cross-peaks between the pyrazole-methylene proton (=C-H) and thiazolidinone sulfur confirm the Z-configuration.
  • Coupling constants : J values < 12 Hz for vinyl protons support the cis arrangement .

Q. What strategies address discrepancies in reported biological activity data?

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds.
  • Validate purity : HPLC purity >95% reduces batch-to-batch variability.
  • Control experimental variables : pH, serum concentration, and incubation time .

Q. How does the fluorobenzyl group enhance pharmacokinetic properties?

  • LogP studies : Fluorine substitution increases logP by 0.5–1.0 units, improving membrane permeability.
  • Metabolic stability : The group resists oxidative degradation in microsomal assays .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • HPLC-MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients.
  • Elemental analysis : Validates stoichiometry (e.g., C: 46.15%, N: 14.35%) .

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